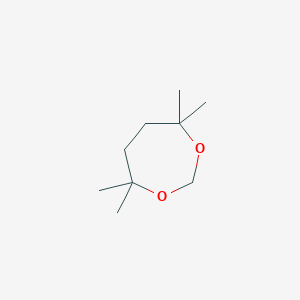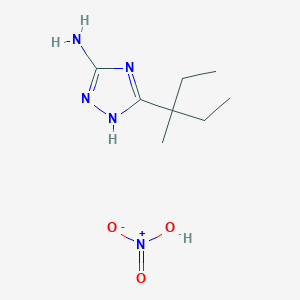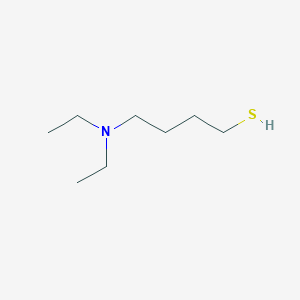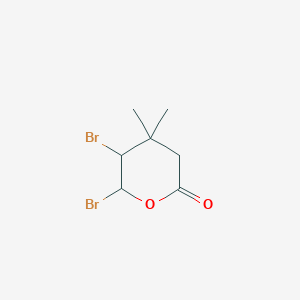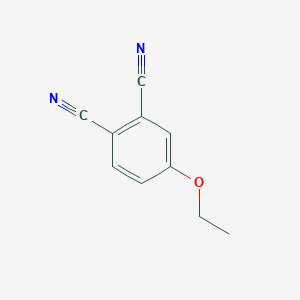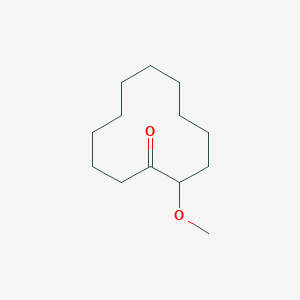
2-Methoxycyclododecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxycyclododecan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a twelve-carbon ring with a methoxy group (-OCH3) and a ketone functional group (C=O) attached to it. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 2-Methoxycyclododecan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a dodecanol derivative, followed by the introduction of the methoxy group and the ketone functionality. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with appropriate solvents to facilitate the reaction. Industrial production methods may involve large-scale batch or continuous processes, with careful control of temperature, pressure, and reaction time to optimize yield and purity.
Chemical Reactions Analysis
2-Methoxycyclododecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-methoxycyclododecanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield cyclododecanone and methanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxycyclododecan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic structures.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents due to its distinctive odor and chemical properties.
Comparison with Similar Compounds
2-Methoxycyclododecan-1-one can be compared with other similar compounds, such as:
Cyclododecanone: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Methoxycyclohexanone: A smaller ring structure with similar functional groups, used in different applications due to its size and reactivity.
Cyclododecanol: Contains a hydroxyl group instead of a ketone, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its twelve-carbon ring structure combined with the methoxy and ketone functional groups, which impart specific chemical and physical properties that are valuable in various research and industrial contexts.
Properties
| 76331-08-3 | |
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-methoxycyclododecan-1-one |
InChI |
InChI=1S/C13H24O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12(13)14/h13H,2-11H2,1H3 |
InChI Key |
CQROJZVEVHVKAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCCCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




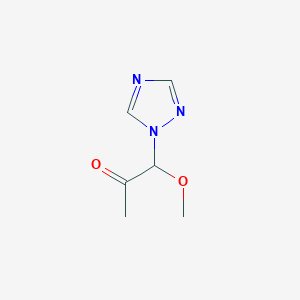
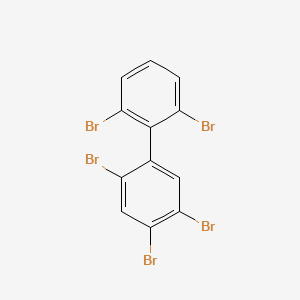
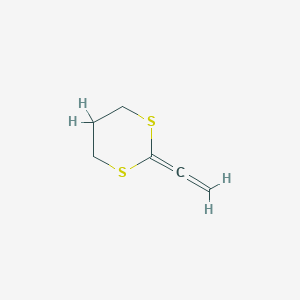
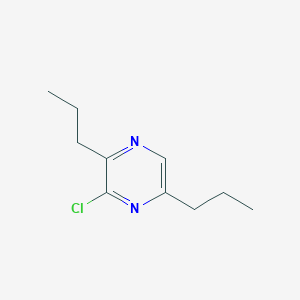


![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
